molecular formula C16H15N3O2 B13875871 6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one

6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one

Cat. No.: B13875871
M. Wt: 281.31 g/mol
InChI Key: DBZIRNWWKYEFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one is an organic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one typically involves multiple steps. One common method starts with the reaction of 4-amino-2-methylphenol with 3-methylquinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Alkylated quinazolinone derivatives.

Scientific Research Applications

6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine
  • 2-Amino-4-methylpyridinium-4-hydroxybenzolate
  • 4-Amino-2-methyl-1-naphthol

Uniqueness

6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

6-(4-amino-2-methylphenoxy)-3-methylquinazolin-4-one

InChI

InChI=1S/C16H15N3O2/c1-10-7-11(17)3-6-15(10)21-12-4-5-14-13(8-12)16(20)19(2)9-18-14/h3-9H,17H2,1-2H3

InChI Key

DBZIRNWWKYEFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC3=C(C=C2)N=CN(C3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.